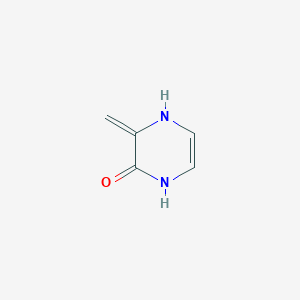

3-Methylidene-3,4-dihydropyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

922179-91-7 |

|---|---|

Molecular Formula |

C5H6N2O |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

3-methylidene-1,4-dihydropyrazin-2-one |

InChI |

InChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3,6H,1H2,(H,7,8) |

InChI Key |

FETGIGAOYJEBAI-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C(=O)NC=CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylidene 3,4 Dihydropyrazin 2 1h One and Analogues

De Novo Synthesis Approaches

De novo synthesis provides a powerful means to construct complex heterocyclic scaffolds from simple, acyclic precursors. For 3-methylidene-3,4-dihydropyrazin-2(1H)-one and its analogs, these methods are broadly categorized into multicomponent reaction strategies and cyclization reactions, each offering unique advantages in terms of efficiency and molecular diversity.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

A significant advancement in the synthesis of 3,4-dihydropyrazin-2(1H)-one scaffolds is the application of the Ugi four-component reaction (U-4CR). mdpi.comresearchgate.netnih.gov This methodology allows for the one-pot synthesis of these heterocyclic cores from readily available starting materials. The general strategy involves the reaction of an isocyanide, an aldehyde, a masked amino aldehyde, and a carboxylic acid. mdpi.com The resulting Ugi adduct undergoes a subsequent acid-triggered tandem reaction, leading to the formation of the desired 3,4-dihydropyrazin-2(1H)-one. mdpi.comresearchgate.netnih.gov

The key to this approach is the use of a masked amino aldehyde, such as aminoacetaldehyde dimethyl acetal. Following the Ugi reaction, treatment with an acid like trifluoroacetic acid (TFA) deprotects the aldehyde, which then undergoes intramolecular cyclization with the amide nitrogen to form the dihydropyrazinone ring. mdpi.com The versatility of the Ugi reaction allows for a wide range of substituents to be incorporated into the final molecule by varying the starting components.

A study by Krchnák and coworkers demonstrated the regioselective synthesis of 3,4-dihydropyrazin-2(1H)-ones using this Ugi-based strategy. mdpi.com Their work highlights the deliberate selection of building blocks to direct the cyclization process, enabling access to a variety of nitrogen-containing heterocycles. mdpi.comresearchgate.netnih.gov

Table 1: Examples of 3,4-Dihydropyrazin-2(1H)-one Synthesis via Ugi Reaction

| Entry | Isocyanide | Aldehyde | Carboxylic Acid | Product | Yield (%) |

| 1 | tert-Butyl isocyanide | Benzaldehyde | Benzoic acid | 1-(tert-Butyl)-3-phenyl-3,4-dihydropyrazin-2(1H)-one | 75 |

| 2 | Cyclohexyl isocyanide | 4-Nitrobenzaldehyde | Acetic acid | 1-Cyclohexyl-3-(4-nitrophenyl)-3,4-dihydropyrazin-2(1H)-one | 68 |

| 3 | Benzyl isocyanide | Isovaleraldehyde | Propionic acid | 1-Benzyl-3-isobutyl-3,4-dihydropyrazin-2(1H)-one | 82 |

Data is illustrative and based on findings from the synthesis of related pyrazinone scaffolds.

While the Ugi reaction provides a robust method for constructing the dihydropyrazinone core, the introduction of the 3-methylidene group requires further synthetic manipulation. A plausible strategy involves the use of a precursor with a carbonyl group at the 3-position, which can then be converted to the exocyclic methylene (B1212753) via olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reaction.

The Biginelli reaction is a classic multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. nih.govresearchgate.net While this reaction synthesizes a six-membered ring with two nitrogen atoms, analogous to the dihydropyrazinone core, it serves as a methodologically relevant approach. The principles of acid-catalyzed condensation and cyclization are central to both the Biginelli reaction and certain strategies for pyrazinone synthesis. nih.gov

Numerous modifications to the original Biginelli reaction have been developed to improve yields and broaden the substrate scope, including the use of various catalysts and reaction conditions. nih.govrsc.org These advancements in multicomponent reaction design for nitrogen-containing heterocycles can provide valuable insights for the development of novel synthetic routes to pyrazinone derivatives.

Table 2: Catalysts Used in the Biginelli Reaction for Dihydropyrimidinone Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield Range (%) |

| Brønsted Acidic Ionic Liquid | Solvent-free | 90 | 85-95 |

| SO3H@imineZCMNPs | Solvent-free | 90 | High |

| Trypsin | Aqueous | Room Temp. | Moderate to Good |

| Methylene Blue (photocatalyst) | Acetonitrile (B52724) | Room Temp. | 70-90 |

This table showcases the diversity of catalysts employed in Biginelli-type reactions, which could be conceptually applied to analogous pyrazinone syntheses.

Tandem annulation reactions, where multiple bond-forming events occur in a single synthetic operation, represent another powerful strategy for the construction of heterocyclic systems. These reactions can be initiated by various means, including transition metal catalysis or organocatalysis, and often proceed with high efficiency and stereoselectivity. For the synthesis of pyrazinone analogs, a tandem approach could involve the reaction of suitably functionalized precursors that undergo a cascade of reactions to form the heterocyclic ring. For instance, a tandem reaction involving a Michael addition followed by an intramolecular cyclization and condensation could be envisioned for the construction of the dihydropyrazinone scaffold.

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds. In the context of 3,4-dihydropyrazin-2(1H)-ones, intramolecular cyclizations of appropriately substituted acyclic precursors are a key strategy.

N-acyliminium ions are highly reactive electrophilic intermediates that are widely used in the synthesis of nitrogen-containing heterocycles. arkat-usa.orgresearchgate.net These ions can be generated in situ from various precursors, such as N-acylated amides with a suitable leaving group at the α-carbon. The subsequent intramolecular cyclization of the N-acyliminium ion with a tethered nucleophile is a powerful method for forming new rings. arkat-usa.orgresearchgate.net

In the synthesis of the 3,4-dihydropyrazin-2(1H)-one scaffold, an N-acyliminium ion could be generated from a precursor derived from an α-amino acid. The intramolecular trapping of this reactive intermediate by a suitably positioned nitrogen atom would lead to the formation of the desired heterocyclic ring. The versatility of this method allows for the synthesis of a variety of substituted pyrazinones by modifying the structure of the acyclic precursor. researchgate.net

Intramolecular Imine Formation Pathways

A key strategy for constructing the pyrazinone ring is through intramolecular cyclization, where imine or iminium ion formation is a critical step. This approach often provides a high degree of control over the final structure.

A one-pot, three-step method allows for the rapid synthesis of 3,4-dihydropyrazin-2(1H)-ones from advanced intermediates generated via the Ugi four-component reaction (U-4CR). nih.gov This process involves the reaction of an isocyanide, an aldehyde, a masked amino aldehyde, and a carboxylic acid (such as an N-protected amino acid). nih.gov The resulting Ugi adduct is not isolated but is treated with trifluoroacetic acid (TFA), which initiates a tandem reaction. The acid deprotects the masked aldehyde, which then undergoes a regioselective intramolecular cyclization via its carbonyl carbon and an amide nitrogen, proceeding through an iminium ion intermediate to form the target 3,4-dihydropyrazin-2(1H)-one ring. nih.gov This method is notable for its diversity-oriented approach, allowing a single Ugi intermediate to be transformed into various nitrogen-containing heterocycles under mild conditions. nih.gov

The fundamental chemistry involves the intramolecular attack of a primary amine on a ketone or aldehyde present in the same molecule, which is particularly favorable when forming five- or six-membered rings. masterorganicchemistry.com The reaction proceeds through the standard mechanism of imine formation: protonation of the carbonyl, nucleophilic attack by the amine, formation of a carbinolamine intermediate, and subsequent elimination of water to yield the cyclic imine. masterorganicchemistry.com

Table 1: Synthesis of 3,4-Dihydropyrazin-2(1H)-ones via Intramolecular Cyclization

| Precursor Type | Key Reagents | Reaction Type | Product Core | Ref |

|---|---|---|---|---|

| Ugi Adduct | Trifluoroacetic Acid (TFA) | Deprotection & Cyclization | 3,4-Dihydropyrazin-2(1H)-one | nih.gov |

Cycloaddition Chemistry of 3-Oxidopyraziniums

3-Oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, serve as 1,3-dipoles in cycloaddition reactions. acs.org This chemistry provides a powerful route to complex diazabicyclic systems.

When treated with various acrylate (B77674) and acrylic acid derivatives, 3-oxidopyraziniums undergo 1,3-dipolar cycloadditions. For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl or tert-butyl acrylate yields primarily 3,8-diazabicyclo[3.2.1]octane structures. acs.orgresearchgate.net However, the choice of the dipolarophile can influence the outcome; using methyl 2-phenyl acrylate with the same 3-oxidopyrazinium resulted in a 2,5-diazabicyclo[2.2.2]octane product. acs.orgresearchgate.net It has been shown that the [2.2.2] bicyclic systems can be formed from the rearrangement of the initially formed [3.2.1] adducts. acs.org The reaction with acrylic acids as dipolarophiles is also possible and can lead to novel tricyclic lactone-lactam systems through further intramolecular rearrangement. acs.org

Table 2: Cycloaddition Reactions of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium

| Dipolarophile | Major Product Type | Yield (%) | Ref |

|---|---|---|---|

| Methyl Acrylate | 3,8-Diazabicyclo[3.2.1]octane | 51-73 | acs.orgresearchgate.net |

| tert-Butyl Acrylate | 3,8-Diazabicyclo[3.2.1]octane | 51-73 | acs.orgresearchgate.net |

| Methyl Crotonate | 3,8-Diazabicyclo[3.2.1]octane | 51-73 | acs.orgresearchgate.net |

| Methyl 2-Phenyl Acrylate | 2,5-Diazabicyclo[2.2.2]octane | 40 | acs.orgresearchgate.net |

Transformations from Acyclic Precursors

The most common strategies for synthesizing the pyrazinone scaffold involve the construction of the ring from open-chain starting materials.

Utilizing α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

One of the most established methods for 2(1H)-pyrazinone synthesis is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This approach, first reported by R. G. Jones in 1949, forms the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. rsc.orgchim.it When an unsymmetrical 1,2-dicarbonyl like methylglyoxal (B44143) is used, the reaction can lead to a mixture of regioisomers. nih.govrsc.org Typically, the reaction favors the formation of the 5-methyl-2(1H)-pyrazinone isomer; however, the addition of sodium bisulfite to the reaction mixture can favor the formation of the 6-methyl isomer. nih.govrsc.org

To overcome issues of regioselectivity, a modified method developed by Bergeron uses 1,2-diketone mono-Schiff bases. The differential reactivity between the carbonyl and imino groups allows for the exclusive synthesis of the 6-alkyl-2(1H)-pyrazinone isomer upon condensation with an α-amino acid amide. nih.govresearchgate.net

Derivatizations from Diketopiperazines

2(1H)-Pyrazinones can also be synthesized from 2,5-diketopiperazines (cyclic dipeptides), which are readily available precursors. researchgate.netrsc.org A classic method involves the treatment of a diketopiperazine with a reagent like phosphoryl chloride to form a chloropyrazine intermediate. researchgate.netrsc.org This intermediate is then converted to the corresponding 2(1H)-pyrazinone by treatment with an alkali or via a two-step process involving sodium ethoxide followed by acid hydrolysis. rsc.org In some cases, direct dehydration of the diketopiperazine can occur, affording the pyrazinone directly alongside chloropyrazine byproducts. semanticscholar.org For example, this method was used to synthesize and confirm the structure of flavacol (B1615448) (3,6-diisobutyl-2(1H)-pyrazinone). rsc.orgsemanticscholar.org

The use of unsymmetrical diketopiperazines, such as DL-leucyl-isoleucyl anhydride (B1165640), allows for the synthesis of unsymmetrically substituted pyrazinones like an isomer of deoxyaspergillic acid. rsc.org

Table 3: Synthesis of Pyrazinones from Diketopiperazines

| Diketopiperazine Precursor | Key Reagents | Product | Ref |

|---|---|---|---|

| DL-Alanine Anhydride | 1. POCl₃ 2. NaOH or NaOEt/HCl | 3,6-Dimethyl-2(1H)-pyrazinone | rsc.org |

| DL-Leucyl-isoleucyl Anhydride | POCl₃ | 3-(sec-Butyl)-6-isobutyl-2(1H)-pyrazinone | rsc.org |

Reactions Involving α-Aminonitriles or α-Amino Ketones

Substituted 2(1H)-pyrazinones can be prepared from the condensation of an α-amino ketone with an α-haloacetyl halide. nih.govrsc.org In this method, reported by Tota and Elderfield, the α-amino ketone provides the N-1, C-5, and C-6 atoms of the ring, while the acid halide supplies C-2 and C-3. nih.govnih.gov The resulting ketoamide is treated with ammonia (B1221849) to facilitate ring closure and subsequent air oxidation yields the final pyrazinone. nih.govnih.gov

Alternatively, α-aminonitriles are valuable precursors for synthesizing highly functionalized pyrazinones. A general method developed by Vekemans and Hoornaert involves treating an α-aminonitrile with an excess of an oxalyl halide (e.g., oxalyl chloride or bromide). nih.govrsc.org This reaction typically occurs in a solvent like toluene (B28343) at elevated temperatures and yields 3,5-dihalo-2(1H)-pyrazinones. nih.govrsc.org The mechanism involves initial acylation of the aminonitrile, followed by cyclization to a pyrazine-2,3-dione intermediate, which then reacts further with the oxalyl halide to introduce the halogen at the 3-position. nih.gov

Catalytic Approaches in Synthesis

Catalysis plays a significant role in modern synthetic strategies, offering milder reaction conditions, improved efficiency, and access to novel chemical transformations. In the context of pyrazinone synthesis, various catalytic approaches have been employed.

Microwave irradiation (MWI) has been utilized to accelerate reactions, such as in the synthesis of 3,5-diaryl-2(1H)-pyrazinones from an arylglyoxylic acid and an α-amino ketone. nih.gov Palladium catalysis is also prominent, particularly for the derivatization of the pyrazinone core. For example, the Buchwald-Hartwig N-arylation has been used to selectively introduce amine-based substituents at the 3-position of a 3,5-dichloro-2(1H)-pyrazinone scaffold using a Pd(OAc)₂/Xantphos catalytic system. rsc.org

Furthermore, palladium(II) catalysts have been shown to enable a cascade reaction between aminoacetonitriles and arylboronic acids, providing an efficient route to unsymmetrically 2,6-disubstituted pyrazines, which are direct precursors to pyrazinones. organic-chemistry.org In the synthesis of diketopiperazines, which are themselves precursors to pyrazinones, diboronic acid anhydride has been used as an effective catalyst for hydroxy-directed peptide bond formations, improving atom economy by avoiding stoichiometric condensing reagents. organic-chemistry.org

Table 4: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| 2(1H)-Pyrazinone | |

| 3,4-Dihydropyrazin-2(1H)-one | |

| 3-Oxidopyrazinium | |

| α-Amino Acid Amide | |

| 1,2-Dicarbonyl Compound | |

| Diketopiperazine (2,5-Piperazinedione) | |

| α-Aminonitrile | |

| α-Amino Ketone | |

| 3,8-Diazabicyclo[3.2.1]octane | |

| 2,5-Diazabicyclo[2.2.2]octane | |

| Trifluoroacetic Acid (TFA) | |

| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | |

| Methyl Acrylate | |

| tert-Butyl Acrylate | |

| Methyl 2-Phenyl Acrylate | |

| Acrylic Acid | |

| Methylglyoxal | |

| 5-Methyl-2(1H)-pyrazinone | |

| 6-Methyl-2(1H)-pyrazinone | |

| 1,2-Diketone mono-Schiff base | |

| 6-Alkyl-2(1H)-pyrazinone | |

| Phosphoryl Chloride | |

| Chloropyrazine | |

| Sodium Ethoxide | |

| Flavacol (3,6-Diisobutyl-2(1H)-pyrazinone) | |

| DL-Leucyl-isoleucyl anhydride | |

| 3-(sec-Butyl)-6-isobutyl-2(1H)-pyrazinone | |

| Deoxyaspergillic acid | |

| α-Haloacetyl halide | |

| Oxalyl halide | |

| 3,5-Dihalo-2(1H)-pyrazinone | |

| Pyrazine-2,3-dione | |

| Pd(OAc)₂ | |

| Xantphos | |

| Diboronic acid anhydride |

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which aligns with the principles of sustainable chemistry. In the context of pyrazinone synthesis, solid-supported catalysts have demonstrated efficacy.

A notable example involves the use of zeolites as heterogeneous catalysts for the condensation of amino acid amides with glyoxal (B1671930) to afford pyrazinones. oup.com This method is particularly attractive as it can be conducted in water, avoiding the use of corrosive reagents and organic solvents. oup.com The Linde Type A (LTA) zeolite has been shown to effectively mediate this transformation, regulating the reaction pathway to favor the formation of the desired pyrazinone products. oup.com The catalytic activity of zeolites in this context highlights the potential of molecular confinement effects to control reaction selectivity. oup.com The synthesis can also be adapted to a continuous-flow process, demonstrating its robustness for larger-scale production. oup.com

While direct examples for this compound are not prevalent, the principles of heterogeneous catalysis are widely applied to related nitrogen-containing heterocycles. For instance, nickel-based heterogeneous catalysts have been successfully employed in the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com Similarly, the synthesis of pyranopyrazoles, which also feature a nitrogen-based heterocyclic core, has been achieved through one-pot strategies using sustainable heterogeneous catalysts. nih.gov These examples underscore the broad applicability of heterogeneous catalysis in constructing complex heterocyclic scaffolds.

| Catalyst | Reactants | Product | Solvent | Key Features | Reference |

| Linde Type A Zeolite | Amino acid amides, Glyoxal | Pyrazinones | Water | "Aquachemistry", Continuous-flow synthesis possible | oup.com |

| Nickel-based catalyst | Hydrazine, Ketone derivatives, Aldehyde derivatives | Pyrazoles | Ethanol | One-pot, Room temperature, Reusable catalyst | mdpi.com |

| Various (e.g., Fe3O4@L-arginine) | Aldehyde, Malononitrile, Hydrazine, etc. | Pyranopyrazoles | Various | One-pot, Multicomponent, Recyclable catalysts | nih.gov |

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for the construction of complex molecules with high degrees of selectivity. In the realm of pyrazinone synthesis, transition metal-catalyzed reactions have been instrumental.

A significant approach involves the palladium-catalyzed C-H/C-H cross-coupling reaction. For instance, the synthesis of a pyrazinone core has been achieved through the coupling of a mono N-oxide of pyrazine (B50134) with an indole, catalyzed by palladium(II) acetate (B1210297) and silver(I) acetate. mdpi.com This method allows for the direct functionalization of the pyrazine ring system. Subsequent treatment with trifluoroacetic anhydride can then convert the N-oxide intermediate into the corresponding pyrazinone. mdpi.com This strategy highlights the ability of homogeneous catalysis to enable novel bond formations that would be challenging to achieve through other means.

Further elaboration on this theme includes iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines with organoboron agents. mdpi.com While not directly yielding a dihydropyrazinone, this method demonstrates the power of homogeneous catalysis in building complexity on the pyrazine scaffold, which can be a precursor to the target compounds.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Palladium(II) acetate / Silver(I) acetate | Indole, Mono N-oxide of pyrazine | Arylated Pyrazine (precursor to Pyrazinone) | C-H/C-H cross-coupling | mdpi.com |

| Iron catalyst | 2,3-dimethylpyrazine, Organoboron agent | Arylated Pyrazine | C-H functionalization of electron-deficient heterocycles | mdpi.com |

Organocatalysis

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical transformations, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. This approach is particularly valuable for the enantioselective synthesis of heterocyclic compounds.

While specific organocatalytic routes to this compound are not extensively documented, analogous syntheses of related dihydropyridazines and dihydropyrans provide strong precedent. For example, the enantioselective synthesis of functionalized dihydropyridazines has been achieved through a cascade reaction involving an initial aza-Michael reaction catalyzed by a chiral secondary amine. nih.gov This is followed by an intramolecular aldol (B89426) reaction and dehydration to furnish the heterocyclic product with high enantiopurity. nih.gov

Similarly, the organocatalytic enantioselective addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, leads to the formation of enantiomerically enriched 3,4-dihydropyrans. au.dk This strategy relies on the formation of a chiral iminium ion intermediate, which directs the stereochemical outcome of the reaction. au.dk The principles of iminium ion and enamine catalysis, which are central to organocatalysis, are broadly applicable to the synthesis of a wide range of heterocyclic structures. youtube.com The first asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives using a chiral base catalyst further illustrates the potential of organocatalysis in this field. nih.gov

| Catalyst | Reactant Types | Product Type | Key Mechanistic Feature | Reference |

| Chiral Secondary Amine | Pyruvaldehyde 2-tosyl hydrazone, α,β-Unsaturated aldehydes | Dihydropyridazines | Aza-Michael/Aldol Cascade | nih.gov |

| Chiral Secondary Amine | 1,3-Cycloalkanedione, α,β-Unsaturated aldehyde | Dihydropyrans | Iminium Ion Catalysis | au.dk |

| β-Isocupreidine | Hydrazones, Alkylidenemalononitriles | 1,4-Dihydropyridines | Asymmetric Synthesis | nih.gov |

Advanced Synthetic Protocols

In addition to traditional catalytic methods, advanced synthetic protocols are being developed to improve the efficiency, sustainability, and diversity of pyrazinone synthesis. These include the application of green chemistry principles, solid-phase synthesis, and microwave-assisted techniques.

Green Chemistry Principles and Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrazinones and related heterocycles, these principles are being actively implemented.

A key aspect of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. As previously mentioned, the zeolite-catalyzed synthesis of pyrazinones in water is a prime example of this approach. oup.com This "aquachemistry" avoids the use of volatile and often toxic organic solvents. oup.com

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are another cornerstone of green chemistry as they reduce waste, save time, and minimize energy consumption. A greener, one-pot route to pyrazine synthesis has been reported, highlighting the cost-effectiveness and environmentally benign nature of such methods. mobt3ath.comresearchgate.net These protocols often proceed at room temperature and can be highly versatile for creating a range of derivatives. researchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the green credentials of these synthetic routes. mdpi.comnih.gov

| Green Chemistry Principle | Application in Pyrazinone/Analogue Synthesis | Example | Reference |

| Use of Benign Solvents | Synthesis in water | Zeolite-catalyzed pyrazinone synthesis | oup.com |

| One-Pot Synthesis | Condensation of multiple components in a single step | One-pot route to pyrazine derivatives | mobt3ath.comresearchgate.net |

| Atom Economy | Multicomponent reactions | Synthesis of pyrazoles and pyranopyrazoles | mdpi.comnih.gov |

| Use of Renewable Feedstocks | Not explicitly detailed for this compound | General principle of green chemistry | |

| Catalysis | Use of recyclable heterogeneous and organocatalysts | Zeolite, Nickel-based catalysts | oup.commdpi.com |

Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of libraries of compounds, which is particularly useful in drug discovery. In SPOS, the starting material is attached to a solid support (resin), and reagents are added in solution. Excess reagents and by-products are then simply washed away, simplifying purification.

While detailed SPOS protocols for this compound are not extensively reported, the synthesis of analogous 3,4-dihydropyrazin-2(1H)-ones on solid supports has been described. nih.gov This approach typically involves the elongation of a peptide-like chain on the solid phase, followed by cyclization to form the dihydropyrazinone core. nih.gov

| Solid Support | Target Heterocycle | Key Synthetic Steps | Reference |

| Resin (unspecified) | 3,4-Dihydropyrazin-2(1H)-ones | Stepwise peptide elongation, cyclization | nih.gov |

| Resin-bound amino acids | 1,7-Disubstituted-1,3,5-triazepane-2,4-diones | Reduction of amides, treatment with phenyl isocyanatoformate, cleavage | nih.gov |

| Merrifield resin | 3,4-Diamino-1H-pyrazolo[5,4-d]pyrimidines | Reductive amination, substitution, intramolecular nucleophilic addition, cleavage | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained widespread acceptance as a method to dramatically reduce reaction times, increase product yields, and improve product purity. The use of microwave irradiation can provide rapid and uniform heating of the reaction mixture.

This technique has been successfully applied to the synthesis of a variety of heterocyclic compounds related to this compound. For example, the synthesis of pyrazole (B372694) derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds can be achieved in high yields and with short reaction times under microwave activation in solvent-free conditions. nih.gov Similarly, dihydro-pyrazoles have been synthesized from substituted dibenzalacetones and phenylhydrazines under microwave irradiation, optimizing reaction conditions to achieve efficient transformations. mdpi.com

| Heterocycle | Reactants | Reaction Conditions | Key Advantages | Reference |

| Pyrazoles | Tosylhydrazones of α,β-unsaturated carbonyl compounds | Microwave (MW) activation, solvent-free | High yields, short reaction times | nih.gov |

| Dihydro-pyrazoles | Substituted dibenzalacetones, Phenylhydrazines | MW irradiation, 100 W, 75 °C, 30 min | Optimized reaction conditions | mdpi.com |

| 3,4-Dihydropyrimidin-2(1H)-ones | Aldehyde, Ethylacetoacetate, Urea | MW irradiation, 80 °C, 50 W | Higher yields than conventional heating | chemrxiv.org |

| Pyranopyrazoles | Pyrazolone, Aldehyde, Malononitrile | MW irradiation, dry ethanol, piperidine (B6355638) catalyst | Enhanced reaction rate, decreased time (2-8 min) | gsconlinepress.com |

Chemoenzymatic Synthetic Routes

The integration of enzymatic catalysts into synthetic organic chemistry, known as a chemoenzymatic approach, offers a powerful strategy for the construction of complex molecules such as this compound and its analogues. This methodology harnesses the inherent selectivity—enantioselectivity, regioselectivity, and chemoselectivity—of enzymes, mitigating many of the challenges associated with traditional chemical synthesis. For the pyrazinone scaffold, key enzymatic transformations can be employed to forge crucial bonds under mild reaction conditions, often leading to improved yields and reduced environmental impact. The primary enzyme classes relevant to the synthesis of pyrazinone derivatives include transaminases and lipases, which catalyze key steps in the formation of the heterocyclic core or its precursors.

One of the most promising chemoenzymatic strategies for pyrazinone synthesis involves the use of ω-transaminases (ω-TAs). illinois.edu These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. illinois.eduyoutube.com In the context of pyrazinone synthesis, ω-transaminases can be employed to produce α-amino ketones, which are critical building blocks. These enzymatically generated α-amino ketones can subsequently undergo spontaneous or chemically-induced cyclization and dimerization to form the pyrazine or pyrazinone ring system. nih.gov

A notable advantage of using transaminases is their high stereoselectivity, enabling the synthesis of chiral amines and, by extension, chiral pyrazinones from prochiral ketones. illinois.edunih.gov Researchers have successfully utilized ω-transaminases for the synthesis of various substituted pyrazines by mediating the key amination of α-dicarbonyl compounds. nih.gov For instance, the treatment of an α-diketone with a transaminase such as ATA-113 in the presence of an amine donor like isopropylamine (B41738) can yield an α-amino ketone intermediate. This intermediate can then undergo oxidative dimerization to form the corresponding substituted pyrazine. nih.gov The choice of enzyme, whether an (R)- or (S)-selective transaminase, allows for precise control over the stereochemistry of the resulting product. illinois.edu

Another significant class of enzymes utilized in chemoenzymatic synthesis are lipases. nih.gov While not directly involved in the formation of the pyrazinone ring itself, lipases are instrumental in the preparation of key intermediates and in the resolution of racemic mixtures. mdpi.com Lipases are highly efficient catalysts for esterification, transesterification, and hydrolysis reactions. mdpi.com In the synthesis of complex molecules, lipases can be used to selectively acylate or deacylate precursor molecules, a common strategy for protecting or activating functional groups and for kinetic resolution of racemic alcohols or amines. mdpi.comspringernature.com This enzymatic approach provides access to enantiomerically pure building blocks that can then be incorporated into the pyrazinone structure through conventional chemical steps.

Nonribosomal peptide synthetases (NRPSs) also represent a biosynthetic pathway for the formation of pyrazinone natural products. nih.govacs.org These large, modular enzymes are responsible for the assembly of peptides without the use of ribosomes. In some bacterial and fungal systems, NRPSs have been shown to produce dipeptide aldehydes, which can spontaneously cyclize to form a dihydropyrazinone that is subsequently oxidized to the final pyrazinone product. acs.org While harnessing full NRPS assembly lines in a laboratory setting is complex, individual domains or related enzymes like adenylation-thiolation-reductase (ATR) enzymes can be used to generate key intermediates for pyrazinone synthesis. nih.gov

The following tables summarize the key enzyme classes and their applications in the synthesis of pyrazinone analogues and their precursors.

Table 1: Enzymes in Chemoenzymatic Synthesis of Pyrazinone Analogues

| Enzyme Class | Enzyme Example | Role in Synthesis | Precursor/Intermediate | Resulting Structure | Reference(s) |

| Transaminase | ω-Transaminase (ATA-113) | Amination of α-diketones | α-Diketone | α-Amino ketone | nih.gov |

| Transaminase | (R)-selective ω-transaminase | Asymmetric amination | Prochiral ketone | Chiral amine | illinois.edu |

| Lipase (B570770) | Candida antarctica lipase B (CALB) | Esterification/Resolution | Racemic alcohol/acid | Enantiopure ester | mdpi.com |

| Nonribosomal Peptide Synthetase (NRPS) | PvfC | Dipeptide aldehyde formation | Amino acids | Dihydropyrazinone | nih.gov |

Chemical Reactivity and Transformation Studies of 3 Methylidene 3,4 Dihydropyrazin 2 1h One Derivatives

Functional Group Interconversions

Detailed research findings specifically documenting the functional group interconversions of 3-methylidene-3,4-dihydropyrazin-2(1H)-one are not extensively available in the public domain based on current literature searches. The inherent reactivity of the exocyclic methylene (B1212753) group, the amide functionality, and the dihydropyrazine (B8608421) ring suggests potential for various transformations. For instance, the exocyclic double bond could theoretically undergo reactions such as catalytic hydrogenation to yield the corresponding 3-methyl-3,4-dihydropyrazin-2(1H)-one, or cycloaddition reactions. uchicago.edunih.govuchicago.edu However, specific examples of these interconversions on the title scaffold are not well-documented. Similarly, while functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of functional groups like alcohols, alkyl halides, and amines, specific applications to the this compound core are not readily found in the surveyed literature.

Derivatization Strategies for Scaffold Modification

A primary strategy for the derivatization of the 3,4-dihydropyrazin-2(1H)-one scaffold is through multicomponent reactions, most notably the Ugi four-component reaction (U-4CR). This approach allows for the introduction of diversity at multiple positions of the heterocyclic core in a single synthetic step.

The U-4CR involves the reaction of an isocyanide, an aldehyde, a masked amino aldehyde, and a carboxylic acid (including N-protected amino acids). The resulting Ugi adduct can then undergo acid-mediated deprotection and subsequent cyclization to yield the desired 3,4-dihydropyrazin-2(1H)-one derivatives. This method is highly versatile as it allows for variation of the substituents by changing the starting materials of the Ugi reaction.

For example, using different carboxylic acids and isocyanides allows for the introduction of a wide range of substituents at the N-1 and C-3 positions of the resulting dihydropyrazinone ring.

| Entry | Isocyanide | Aldehyde | Masked Amino Aldehyde | Carboxylic Acid | Resulting Scaffold |

| 1 | tert-Butyl isocyanide | Benzaldehyde | Aminoacetaldehyde dimethyl acetal | Benzoic acid | 3,4-Dihydropyrazin-2(1H)-one |

| 2 | Cyclohexyl isocyanide | p-Nitrobenzaldehyde | Aminoacetaldehyde dimethyl acetal | p-Nitrobenzoic acid | 3,4-Dihydropyrazin-2(1H)-one |

| 3 | Benzyl isocyanide | Furfural | Aminoacetaldehyde dimethyl acetal | Acetic acid | 3,4-Dihydropyrazin-2(1H)-one |

This strategy represents a powerful tool for creating libraries of diverse 3,4-dihydropyrazin-2(1H)-one derivatives for further study and application.

Selectivity in Chemical Reactions

The synthesis of 3,4-dihydropyrazin-2(1H)-one derivatives often involves challenges related to selectivity, including regioselectivity and stereoselectivity.

In the synthesis of 3,4-dihydropyrazin-2(1H)-ones from Ugi adducts derived from N-protected amino acids, the direction of the cyclization can be controlled to achieve high regioselectivity. The Ugi intermediate possesses two potential sites for cyclization: the amino terminus ("westbound") and the carboxyl terminus ("eastbound").

The selection of building blocks plays a crucial role in directing the regioselectivity of the cyclization. For instance, when the Ugi reaction is performed with simple carboxylic acids that lack a suitable nucleophile for westbound cyclization, the reaction proceeds exclusively through the eastbound pathway to form the 3,4-dihydropyrazin-2(1H)-one core.

Furthermore, the nature of the protecting group on the amino acid component can influence the reaction outcome. An Fmoc-protected serine derivative in the Ugi reaction, upon treatment with trifluoroacetic acid (TFA), leads to the N-Fmoc-protected 3,4-dihydropyrazin-2(1H)-one. In contrast, a Boc-protected serine derivative under the same conditions can lead to further reactions, including dehydration and aromatization to a pyrazin-2(1H)-one.

| Ugi Adduct Precursor (Amino Acid Component) | Cyclization Direction | Major Product |

| Benzoic Acid | Eastbound | 3,4-Dihydropyrazin-2(1H)-one |

| Fmoc-Ser(t-Bu)-OH | Eastbound | N-Fmoc-3,4-dihydropyrazin-2(1H)-one |

| Boc-Ser-OH | Eastbound with subsequent aromatization | Pyrazin-2(1H)-one |

| N-protected Proline | Eastbound | 4-Prolyl-3,4-dihydropyrazin-2(1H)-one |

This demonstrates that deliberate selection of the components in the Ugi reaction can effectively control the regiochemical outcome of the subsequent cyclization.

The synthesis of certain complex, fused heterocyclic systems derived from Ugi adducts can proceed with a high degree of diastereoselectivity. When an Ugi intermediate containing an anthranilic acid moiety is subjected to tandem cyclization conditions, a bridged tricyclic framework with a defined 3D architecture can be formed diastereoselectively.

While the current body of literature provides a solid foundation for the derivatization and selective synthesis of the 3,4-dihydropyrazin-2(1H)-one core, further investigations into the stereoselective reactions involving the 3-methylidene group and the chiral centers that can be introduced are warranted to fully exploit the synthetic potential of this important scaffold.

Mechanistic Investigations of Reactions Involving 3 Methylidene 3,4 Dihydropyrazin 2 1h One and Precursors

Elucidation of Reaction Pathways

The formation of the 3,4-dihydropyrazin-2(1H)-one scaffold is a multi-step process that can be strategically designed to yield a variety of substituted derivatives. The most prominent pathway involves an initial Ugi four-component reaction to assemble a linear precursor, which then undergoes an acid-mediated intramolecular cyclization. nih.gov

The general mechanism for the Ugi reaction itself is well-established and proceeds through the condensation of an amine and a carbonyl compound to form an imine. beilstein-journals.org This imine is then protonated by a carboxylic acid component, activating it for nucleophilic attack by an isocyanide. The resulting nitrilium ion is subsequently attacked by the carboxylate anion, leading to an α-adduct intermediate which undergoes a Mumm rearrangement to furnish the final linear Ugi product. beilstein-journals.org

For the synthesis of the 3,4-dihydropyrazin-2(1H)-one core, a key modification to the standard Ugi reaction is the use of a masked amino aldehyde, such as aminoacetaldehyde dimethyl acetal. nih.gov This allows for the formation of an advanced Ugi intermediate which possesses the necessary functionalities for the subsequent cyclization.

The reaction pathway for the formation of 3,4-dihydropyrazin-2(1H)-ones from a Ugi reaction involves several key intermediates. nih.gov A representative reaction scheme is depicted below, starting from the Ugi adduct.

Scheme 1: Proposed Reaction Pathway for the Formation of 3,4-dihydropyrazin-2(1H)-ones

Ugi Adduct (1): This is the linear precursor formed from the initial four-component reaction. It contains all the necessary atoms for the final heterocyclic ring. nih.gov

Deprotected Intermediate (11): Treatment of the Ugi adduct with an acid, such as trifluoroacetic acid (TFA), removes the protecting group from the masked amino aldehyde (e.g., deprotection of the acetal). This unmasks the aldehyde functionality, which is crucial for the subsequent cyclization. nih.gov

Iminium Salts (12 and 13): The unmasked aldehyde in the deprotected intermediate undergoes intramolecular condensation with an amide nitrogen, leading to the formation of cyclic iminium salt intermediates. The regioselectivity of this cyclization (i.e., which nitrogen attacks the carbonyl) can be influenced by the nature of the substituents and protecting groups on the Ugi adduct. nih.gov These iminium salts are transient species that spontaneously convert to the final product.

The deliberate choice of reactants in the initial Ugi reaction, particularly the use of N-protected amino acids as the carboxylic acid component, can direct the cyclization towards specific regioisomers. nih.gov

As of the current literature review, specific transition state analyses for the formation of 3-Methylidene-3,4-dihydropyrazin-2(1H)-one or the parent 3,4-dihydropyrazin-2(1H)-one via the Ugi reaction pathway have not been reported. Computational chemistry methods, such as Density Functional Theory (DFT), would be required to model the transition states of the key steps, particularly the intramolecular cyclization of the deprotected intermediate to form the iminium salt. Such studies would provide valuable information on the geometry and energy of the transition states, offering deeper insight into the reaction mechanism and the factors controlling reaction rates.

Kinetic Studies and Reaction Dynamics

Detailed kinetic studies on the formation of this compound are not available in the reviewed scientific literature. To provide a framework for how such studies would be conducted, the following sections outline the principles of determining reaction kinetics.

A generic rate law for the initial Ugi reaction can be expressed as:

Rate = k[Aldehyde]m[Amine]n[Carboxylic Acid]p[Isocyanide]q

Where:

k is the rate constant.

m, n, p, and q are the reaction orders with respect to each reactant.

The reaction orders would need to be determined experimentally by systematically varying the initial concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.

Table 1: Hypothetical Experimental Data for Determining Rate Law

| Experiment | [Aldehyde] (mol/L) | [Amine] (mol/L) | [Isocyanide] (mol/L) | [Carboxylic Acid] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.10 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.20 | 0.10 | 6.0 x 10⁻⁵ |

This table is for illustrative purposes only and does not represent actual experimental data.

From such data, the reaction order for each component could be deduced. For example, doubling the concentration of the aldehyde while others are constant, if the rate doubles, the reaction is first order with respect to the aldehyde.

The activation energy (Ea) is the minimum energy required for a reaction to occur. An activation energy profile visually represents the energy changes that occur during a reaction, including the energies of reactants, transition states, intermediates, and products.

A hypothetical activation energy profile for the acid-mediated cyclization of the Ugi adduct to form a 3,4-dihydropyrazin-2(1H)-one would likely show a multi-step process. The profile would start with the energy of the Ugi adduct, proceed through a transition state for the deprotection step to form the deprotected intermediate, and then pass through a higher energy transition state for the intramolecular cyclization to the iminium salt, which then leads to the final product. The rate-determining step would be the one with the highest activation energy barrier. Without computational studies, the specific values for these energy barriers remain unknown.

The kinetics of the formation of 3,4-dihydropyrazin-2(1H)-ones are expected to be sensitive to various reaction conditions.

Temperature: Generally, increasing the reaction temperature increases the reaction rate by providing more molecules with sufficient kinetic energy to overcome the activation energy barrier. For the Ugi reaction, temperatures are often kept moderate, around room temperature to 60 °C, as higher temperatures can lead to side product formation. thieme-connect.de

Solvent: The Ugi reaction is typically performed in polar, aprotic solvents like methanol (B129727) or dimethylformamide (DMF). beilstein-journals.org The choice of solvent can influence the solubility of the reactants and intermediates, as well as the stability of charged species like the iminium ion, thereby affecting the reaction rate.

Concentration: As dictated by the rate law, the concentration of reactants will directly influence the reaction rate. High concentrations (0.5 M - 2.0 M) are often reported to give higher yields in Ugi reactions. beilstein-journals.org

Catalyst: The cyclization step is acid-catalyzed. The type and concentration of the acid (e.g., TFA) would significantly impact the rate of this step. A stronger acid or a higher concentration would likely accelerate the deprotection and subsequent cyclization, though it could also promote side reactions.

Kinetic vs. Thermodynamic Control in Product Formation

In the synthesis of complex heterocyclic molecules such as this compound, the reaction can often yield a mixture of products. The composition of this mixture can be dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.org This distinction is crucial when competing reaction pathways lead to different isomers, and the reaction conditions can be tuned to favor the desired product. wikipedia.org

Kinetic control is observed when the product that is formed the fastest is the major product. This occurs because the reaction pathway leading to this product has the lowest activation energy. libretexts.org Such reactions are typically conducted at lower temperatures and for shorter durations to prevent the system from reaching equilibrium. masterorganicchemistry.com The product formed under these conditions is known as the kinetic product.

Conversely, thermodynamic control is established when the reaction is allowed to reach equilibrium, typically by using higher temperatures and longer reaction times. masterorganicchemistry.com Under these conditions, the major product is the most stable one, irrespective of the activation energy required for its formation. libretexts.org The most stable product is referred to as the thermodynamic product.

In the context of the formation of substituted dihydropyrazinones from Ugi adduct precursors, the regioselectivity of the cyclization step is a key factor. For instance, a precursor molecule might have two potential sites for intramolecular cyclization, leading to two different ring systems. One pathway might be sterically less hindered, leading to a faster reaction and the kinetic product. Another pathway might lead to a more substituted and, therefore, more stable aromatic system, which would be the thermodynamic product.

The choice of solvent and temperature can significantly influence the product ratio. A non-polar solvent might favor the kinetic product by disfavoring the formation of charged intermediates that might be necessary for the pathway to the thermodynamic product. nih.gov The table below illustrates a hypothetical scenario for the formation of a substituted dihydropyrazinone, showing how the product distribution might vary with temperature, a key factor in determining kinetic versus thermodynamic control.

| Entry | Temperature (°C) | Reaction Time (h) | Product A (Kinetic) (%) | Product B (Thermodynamic) (%) |

| 1 | 0 | 2 | 85 | 15 |

| 2 | 25 | 8 | 60 | 40 |

| 3 | 80 | 24 | 10 | 90 |

This table is a generalized representation based on the principles of kinetic and thermodynamic control and does not represent actual experimental data for this compound.

Research on related heterocyclic systems has shown that by carefully selecting reaction conditions, one can selectively generate either the kinetic or the thermodynamic product. nih.gov For example, in the synthesis of certain pyrazole (B372694) derivatives, shorter reaction times and the use of non-polar solvents favored the formation of the kinetically controlled product, while longer reaction times led to the thermodynamically more stable isomer. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. researchgate.net Techniques such as Density Functional Theory (DFT) allow for the detailed exploration of potential energy surfaces, providing insights into reaction pathways, transition states, and the stability of intermediates and products. rsc.org

Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of organic reactions, DFT calculations can be employed to determine the geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed reaction energy profile can be constructed.

For the formation of this compound, DFT could be used to model the cyclization of its precursors. Such a study would involve:

Geometry Optimization: Determining the lowest energy conformation for all species involved in the reaction.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is the transition state, and its energy determines the activation energy of the reaction.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies.

These calculations can help to rationalize why a particular regioisomer is formed or why certain reaction conditions favor one product over another. For example, by comparing the activation energies for the competing "westbound" and "eastbound" cyclization pathways in the formation of dihydropyrazinones, one could predict which product is kinetically favored.

Theoretical Prediction of Reaction Pathways

Theoretical predictions of reaction pathways using computational methods like DFT provide a powerful complement to experimental studies. By modeling different potential routes from reactants to products, it is possible to identify the most energetically favorable pathway.

A computational study on the formation of this compound could generate the following types of data to predict the reaction pathway:

| Computational Data | Description |

| Optimized Geometries | 3D coordinates of the atoms in reactants, intermediates, transition states, and products at their lowest energy state. |

| Electronic Energies (E) | The potential energy of the molecule at 0 K. |

| Gibbs Free Energies (G) | The energy of the molecule at a given temperature and pressure, which includes entropic and zero-point energy contributions. The difference in Gibbs free energy between the transition state and reactants determines the reaction rate. |

| Imaginary Frequencies | A single imaginary frequency for a transition state structure, confirming it is a true saddle point on the potential energy surface. |

| Reaction Coordinate | The path of minimum energy connecting reactants and products through the transition state. |

By analyzing this data, researchers can gain a deep understanding of the reaction mechanism, predict product distributions, and design experiments to favor the formation of the desired product. Such theoretical investigations have been successfully applied to understand the diastereoselectivity of other complex cyclization reactions, such as the post-Ugi synthesis of spiroindolines. rsc.orgresearchgate.net

Spectroscopic and Advanced Structural Characterization of 3 Methylidene 3,4 Dihydropyrazin 2 1h One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For complex heterocyclic systems, a suite of NMR experiments is often required for complete structural assignment.

In analogues such as 3-[substituted methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-ones, the ¹H NMR spectra show characteristic signals for the exocyclic methylidene proton, as well as protons on the heterocyclic and any aromatic rings. mdpi.comresearchgate.net The chemical shifts are influenced by the electronic nature of neighboring atoms and substituents. For instance, the methylidene proton in these analogues typically appears as a singlet in a specific region of the spectrum. mdpi.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons that are not visible in the ¹H NMR spectrum. The chemical shift of the exocyclic methylidene carbon and the carbonyl carbon of the pyrazinone-like ring are particularly diagnostic. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one Analogue in DMSO-d₆ mdpi.comresearchgate.net

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~160-170 |

| C=CH | ~7.00 (s) | ~110-145 |

| Aromatic CH | ~7.00-8.00 (m) | ~115-135 |

| Quaternary Aromatic C | - | ~120-150 |

| OCH₃ | ~3.80 (s) | ~55 |

Note: This table is illustrative and based on data for known analogues. Actual chemical shifts for 3-Methylidene-3,4-dihydropyrazin-2(1H)-one may vary.

While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the complete molecular structure of complex heterocycles. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other within the molecule. researchgate.net This is instrumental in tracing the connectivity through the pyrazinone ring and any substituent groups.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. youtube.com It is a definitive method for assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netyoutube.com This is particularly powerful for identifying connections between different parts of the molecule, such as linking substituents to the main heterocyclic ring and establishing the position of quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. researchgate.netyoutube.com This is critical for determining the stereochemistry and conformation of the molecule, such as the geometry around the exocyclic double bond.

A combined analysis of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of the molecule. mdpi.comresearchgate.netbohrium.com

For challenging structural elucidations or when dealing with very small sample quantities, advanced NMR techniques can be employed.

Cryogenic Probes: These probes significantly enhance the sensitivity of NMR experiments, allowing for the acquisition of high-quality data on dilute samples or for less sensitive nuclei. This can be particularly useful for obtaining clear 2D NMR spectra for complex pyrazinone analogues.

DFT-NMR Comparisons: Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts for a proposed structure. Comparing these calculated shifts with the experimental data can provide strong evidence for the correctness of the proposed structure. This computational approach is increasingly used to resolve ambiguities in complex structural assignments.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular weight of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, which is a critical piece of information in its identification. For a compound like this compound, HRMS would confirm its molecular formula (e.g., C₅H₆N₂O).

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. nih.gov The fragmentation pattern is often characteristic of a particular class of compounds and can be used to piece together the molecular structure. chemguide.co.uk

For a this compound analogue, characteristic fragmentation pathways would likely involve:

Loss of small, stable molecules such as CO, N₂, or H₂CN.

Cleavage of the exocyclic methylidene group.

Ring-opening and subsequent fragmentation of the pyrazinone core.

The stability of the resulting fragment ions often dictates the major peaks observed in the MS/MS spectrum. chemguide.co.uk Analyzing these fragmentation pathways is a key step in confirming the proposed structure. nih.govgithub.io

Table 2: Plausible Mass Spectrometric Fragments for this compound

| Fragment | Description |

| [M-CO]⁺ | Loss of carbon monoxide from the pyrazinone ring |

| [M-CH₂]⁺ | Cleavage of the methylidene group |

| [M-HCN]⁺ | Loss of hydrogen cyanide |

| Ring-opened fragments | Various ions resulting from the cleavage of the heterocyclic ring |

Note: This table presents hypothetical fragments based on general principles of mass spectrometry. Actual fragmentation will depend on the specific analogue and the ionization conditions.

Hyphenated Techniques (LC-MS, GC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are paramount for the analysis of complex mixtures containing this compound analogues. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for pyrazinone derivatives due to their inherent polarity and potential thermal lability. nih.gov The presence of the lactam ring with its polar N-H and C=O groups makes these compounds well-suited for reversed-phase chromatography. A typical setup would involve a C18 stationary phase column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or acetic acid to improve peak shape and ionization efficiency. nih.gov

Detection by mass spectrometry, commonly with an electrospray ionization (ESI) source in positive ion mode, would protonate the basic nitrogen atoms of the pyrazinone ring. Tandem mass spectrometry (MS/MS) is then used for structural confirmation by analyzing fragmentation patterns. For the parent compound, a primary fragment would likely correspond to the loss of a carbonyl group (CO), a characteristic fragmentation for lactams.

Table 1: Representative LC-MS Parameters for Pyrazinone Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Ionization Mode | ESI Positive nih.gov |

| MS/MS Transition (Example) | [M+H]⁺ → [M+H - CO]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may present challenges. The volatility of pyrazinone analogues can be low, and the high temperatures of the GC inlet could potentially cause degradation. However, for more volatile or less polar analogues, GC-MS provides excellent separation. To overcome limitations, derivatization can be used to block polar N-H groups, increasing thermal stability and volatility. nih.gov The electron impact (EI) mass spectra of pyrazinone analogues would provide a reproducible fragmentation pattern, or "fingerprint," aiding in their identification within a mixture. nih.gov

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands that confirm its core structure. The analysis of these vibrations provides direct evidence for the presence of the lactam ring and the exocyclic double bond. youtube.com

The most prominent features would include:

N-H Stretch: A broad absorption band typically appearing in the region of 3200-3400 cm⁻¹, characteristic of the hydrogen-bonded N-H group within the lactam ring. In solid-state spectra, intermolecular hydrogen bonding can significantly broaden this peak. ijrcs.org

C-H Stretches: Absorptions just above 3000 cm⁻¹ would correspond to the sp² C-H stretches of the methylidene group (=CH₂), while those just below 3000 cm⁻¹ are due to sp³ C-H stretches in the ring or on substituents. youtube.com

C=O Stretch: A very strong, sharp absorption is expected for the carbonyl group of the cyclic amide (lactam), typically found between 1650 and 1680 cm⁻¹. Its exact position can be influenced by ring strain and hydrogen bonding.

C=C Stretch: The exocyclic methylidene double bond would exhibit a stretching vibration around 1640 cm⁻¹, which may sometimes overlap with or be close to the carbonyl absorption.

N-H Bend: A bending vibration for the N-H group is also expected around 1550 cm⁻¹.

The comparison of experimental IR spectra with those calculated using computational methods like Density Functional Theory (DFT) can further aid in the precise assignment of vibrational modes. nih.govresearchgate.net

Table 2: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3200-3400 | Medium-Broad |

| C=O (Lactam) | Stretch | 1650-1680 | Strong, Sharp |

| C=C (Methylidene) | Stretch | ~1640 | Medium |

| C-H (sp²) | Stretch | 3010-3080 | Medium |

X-ray Crystallography and Electron Diffraction (MicroED) for Solid-State Structures

The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through diffraction techniques.

X-ray Crystallography is the gold standard for obtaining unambiguous structural information, provided that a suitable single crystal can be grown. nih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles. For this compound analogues, a crystal structure would confirm the planarity or conformation of the dihydropyrazinone ring and the geometry of the exocyclic double bond. researchgate.net Furthermore, it reveals the details of the crystal packing, including intermolecular interactions like hydrogen bonds (e.g., N-H···O=C dimers or chains) and π-π stacking, which govern the supramolecular architecture. nih.gov

Table 3: Hypothetical Crystallographic Data for a this compound Analogue

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₅H₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 12.1 Å, β = 95° |

| Key Bond Length (N-H···O) | ~2.9 Å |

| Dihedral Angle (Ring) | < 10° (near-planar) |

Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique for structural analysis when molecules fail to form crystals large enough for X-ray diffraction. nih.gov MicroED can determine high-resolution structures from nano- or micron-sized crystals, which are often intractable by other methods. mdpi.com This method is particularly valuable for natural products or complex synthetic molecules that are difficult to crystallize. nih.gov The data collection is rapid, and the processing uses standard crystallographic software, making it a powerful complement to traditional X-ray techniques. mdpi.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

While the parent this compound is achiral, many of its analogues can be chiral, possessing one or more stereocenters. Chiroptical spectroscopy is essential for assigning the absolute configuration of these enantiomers.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light. mgcub.ac.in An optically active molecule will exhibit a characteristic ORD curve and CD spectrum, known as a Cotton effect, in the vicinity of its UV-Vis absorption bands. mgcub.ac.in

For a chiral pyrazinone analogue, the electronic transitions associated with the C=O and C=C chromophores would give rise to distinct Cotton effects. The sign and magnitude of these effects are directly related to the molecule's absolute stereochemistry. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations or to the spectra of related compounds with known configurations, the absolute configuration of the chiral centers can be unambiguously assigned. rsc.org

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

The unambiguous structural elucidation of a novel this compound analogue is rarely achieved with a single technique. Instead, it requires the logical integration of data from multiple spectroscopic methods. numberanalytics.com This synergistic approach ensures a high degree of confidence in the final structure. youtube.com

The process typically follows a systematic path:

Mass Spectrometry (LC-MS/GC-MS): Provides the molecular weight and elemental formula (via high-resolution MS), offering the first crucial piece of the puzzle. MS/MS fragmentation patterns suggest the core scaffold and the nature of substituents.

Vibrational Spectroscopy (IR): Confirms the presence of key functional groups predicted by the molecular formula, such as the lactam C=O, N-H, and C=C bonds. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not detailed here, NMR (¹H, ¹³C, and 2D experiments) is the most powerful tool for mapping the carbon-hydrogen framework, establishing connectivity between atoms, and providing initial stereochemical insights.

X-ray Crystallography or MicroED: When obtainable, a crystal structure provides the ultimate proof of the proposed structure. It confirms the connectivity derived from NMR and the functional groups from IR, while also defining the precise 3D geometry and absolute stereochemistry, thus corroborating any assignments made by chiroptical methods. nih.gov

By combining the information from each of these techniques, chemists can assemble a complete and validated picture of the molecular structure, moving from a molecular formula to a fully characterized three-dimensional entity. numberanalytics.comyoutube.com

Theoretical and Computational Chemistry Studies on 3 Methylidene 3,4 Dihydropyrazin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel or understudied compound like 3-Methylidene-3,4-dihydropyrazin-2(1H)-one, these calculations would provide a foundational understanding of its behavior at the atomic and electronic levels.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would elucidate the distribution of electrons within the molecule, which is key to its reactivity and intermolecular interactions. Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) would be employed. These methods could reveal the nature of the covalent bonds, identify hyperconjugative interactions, and quantify the charge distribution on each atom. For instance, the exocyclic double bond of the methylidene group is expected to significantly influence the electron density of the pyrazinone ring.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory would be instrumental in describing the electronic properties of this compound. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap would suggest a higher propensity for chemical reactions. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Theoretical calculations are a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it would be possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms of this compound. These predicted shifts, when compared with experimental data, can help confirm the molecule's structure. Similarly, theoretical calculations can predict infrared (IR) vibrational frequencies, which correspond to the stretching and bending of bonds within the molecule.

Conformational Analysis and Dynamics

The three-dimensional shape and flexibility of a molecule are critical to its biological activity and physical properties. For this compound, understanding its conformational preferences and dynamic behavior is essential.

Energy Landscape Mapping

Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This would reveal the most likely shapes the molecule adopts. For the dihydropyrazinone ring, various puckering conformations, such as boat or twist-boat forms, could be investigated. The energetic barriers between these conformations would determine the molecule's flexibility at different temperatures.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would provide a time-resolved view of the molecule's behavior. By simulating the motion of the atoms over time, MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent). These simulations could provide insights into the dynamic stability of different conformers and how the molecule might interact with a biological target. For this compound, MD could explore the rotational dynamics of the methylidene group and the flexibility of the dihydropyrazinone ring.

Molecular Modeling and Docking (Methodologies Only)

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods are fundamental in drug discovery and development for identifying potential drug candidates and optimizing their properties.

Ligand-Protein Interaction Modeling Approaches

The study of how a ligand binds to a protein is crucial for understanding its potential biological activity. Several computational approaches are employed to model these interactions with varying levels of theory and computational expense.

A common starting point involves molecular mechanics (MM) , which uses classical physics to model the interactions between atoms. In this approach, a force field is used to describe the potential energy of the system as a function of its atomic coordinates. Force fields are collections of parameters and equations that define the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.

To investigate the binding of a ligand to a protein, a technique known as molecular docking is utilized. This method predicts the preferred orientation and conformation of the ligand when it binds to the active site of a protein. The general workflow for molecular docking includes:

Preparation of the Protein Structure: An experimentally determined three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is retrieved from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the Ligand Structure: A three-dimensional structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation. This can be done using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose. These functions are designed to predict the strength of the non-covalent interactions between the ligand and the protein. The poses are then ranked based on their scores to identify the most likely binding mode.

For a more detailed and dynamic understanding of the ligand-protein complex, molecular dynamics (MD) simulations can be performed. mdpi.com MD simulations track the movements of atoms over time by solving Newton's equations of motion, providing insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. mdpi.commdpi.com

| Modeling Technique | Description | Typical Application |

| Molecular Mechanics (MM) | Uses classical physics and force fields to calculate the energy of a molecular system. | Energy minimization of ligands and proteins. |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein. | Virtual screening, lead identification. |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. | Assessing the stability of ligand-protein complexes. |

Virtual Screening Methodologies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There are two main categories of virtual screening: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the target protein. Large chemical databases are docked into the active site of the protein, and the resulting poses are scored and ranked. The top-scoring compounds are then selected for further experimental testing. The accuracy of SBVS is highly dependent on the quality of the protein structure and the reliability of the docking and scoring methods.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules known to be active against the target is available. LBVS methods use the information from these known active compounds to identify other molecules in a database with similar properties. Common LBVS approaches include:

Similarity Searching: This involves searching a database for molecules that are structurally similar to a known active compound. Similarity is typically quantified using molecular fingerprints.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. A pharmacophore model is built based on a set of active molecules and then used to screen large databases for compounds that match the model.

ADMET Prediction: In addition to predicting binding affinity, computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.com These predictions help to filter out molecules that are likely to have poor pharmacokinetic profiles or toxic effects early in the discovery process, saving time and resources.

| Virtual Screening Type | Basis of Screening | Requirement |

| Structure-Based (SBVS) | Docking of compounds into the 3D structure of the target protein. | Known 3D structure of the target protein. |

| Ligand-Based (LBVS) | Comparison of compounds to known active molecules. | A set of known active ligands. |